molecular formula C16H18N2O6 B2967889 3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid CAS No. 1352482-38-2

3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid

Cat. No.: B2967889
CAS No.: 1352482-38-2
M. Wt: 334.328
InChI Key: PCVHDVXANQFIOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid is a useful research compound. Its molecular formula is C16H18N2O6 and its molecular weight is 334.328. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis of Isoquinoline Derivatives

The asymmetric synthesis of isoquinoline derivatives from amino acids is a significant application in the field of organic chemistry. This process involves the reaction of isoquinolines with N-arylsulfonylamino acid fluorides, leading to a highly stereoselective access to new dihydroimidazo[2,1-a]isoquinolin-3-ones. These reactions facilitate the synthesis of hydroxytetrahydroimidazo[2,1-a]isoquinolin-3-ones and polycyclic 1,4-dioxanes with high stereoselectivity, showcasing the compound's utility in creating complex molecular architectures (Sieck, Ehwald, & Liebscher, 2005).

Antifungal Activity Studies

The compound's derivatives have been explored for their antifungal activities. Specifically, reactions with 2,3-dioxopyrrolo[2,1-a]isoquinolines with amines and arylhydrazines were used to synthesize corresponding amides and hydrazides. Some of these derivatives exhibited antifungal activity against Candida albicans, highlighting the compound's potential in developing new antifungal agents (Surikova et al., 2010).

Cytotoxicity Studies for Cancer Research

The synthesis and evaluation of reduced benzimidazo[2,1-a]isoquinolines and their analogues for cytotoxicity against human cancer cell lines is another crucial application. This research is pivotal in the search for new chemotherapeutic agents, with certain derivatives showing significant activity, suggesting a promising avenue for cancer treatment development (Deady & Rodemann, 2001).

Synthesis of Labelled Compounds for Pharmacological Studies

The synthesis of specifically labelled compounds, such as 1-cyano-3-imino-8,9-dimethoxy- -3,4, 5,6-tetrahydro-thiazolo [4,3-a]isoquinoline hydrochloride, for pharmacological studies is another significant application. These labelled compounds are crucial for tracking drug distribution and metabolism in biological systems, aiding in the development of more effective drugs (Koltai et al., 1981).

Asymmetric Hydrogenation Studies

The compound has been used in studies related to asymmetric hydrogenation, demonstrating its utility in preparing optically pure derivatives. Such studies are essential in the pharmaceutical industry for creating drugs with specific chirality and desired biological activities (O'reilly, Derwin, & Lin, 1990).

Properties

IUPAC Name

3-(7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6/c1-23-12-6-9-5-11-15(21)17(4-3-14(19)20)16(22)18(11)8-10(9)7-13(12)24-2/h6-7,11H,3-5,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVHDVXANQFIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=O)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.